Imidodicarbonimidic diamide, N-(1-methylethyl)-

説明

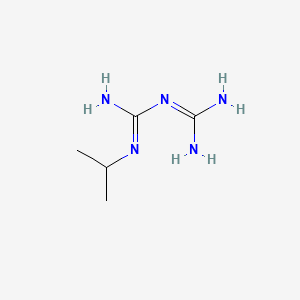

Structure

3D Structure

特性

分子式 |

C5H13N5 |

|---|---|

分子量 |

143.19 g/mol |

IUPAC名 |

1-(diaminomethylidene)-2-propan-2-ylguanidine |

InChI |

InChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10) |

InChIキー |

UBBHRFLEDZWRNR-UHFFFAOYSA-N |

正規SMILES |

CC(C)N=C(N)N=C(N)N |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

N-(1-メチルエチル)イミドジカルボンイミド酸ジアミドの合成は、通常、適切なアミンとシアナミドを制御された条件下で反応させることから始まります。反応は、エタノールやメタノールなどの溶媒中で行われ、温度は50〜60℃に維持されます。 次に、反応混合物を数時間攪拌して、反応物が目的の生成物に完全に変換されるようにします .

工業生産方法

工業的な環境では、N-(1-メチルエチル)イミドジカルボンイミド酸ジアミドの生産は、大型反応器と連続フローシステムを使用してスケールアップされます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。 最終生成物は、結晶化や蒸留などの技術を用いて精製され、様々な用途に適した高純度の化合物となります .

化学反応の分析

科学研究用途

N-(1-メチルエチル)イミドジカルボンイミド酸ジアミドは、以下を含む様々な科学研究用途に使用されています。

化学: 有機合成と触媒における試薬として。

生物学: 酵素阻害とタンパク質相互作用の研究において。

医学: 特定の病気の治療のための潜在的な薬物候補として。

産業: 特殊化学品や材料の生産において.

科学的研究の応用

Scientific Research Applications

Imidodicarbonimidic diamide, N-(1-methylethyl)- has been extensively investigated for its various applications:

Medicinal Applications

- Antimalarial Treatment : Chlorproguanil has been recognized for its effectiveness against Plasmodium species, the causative agents of malaria. It inhibits dihydrofolate reductase, disrupting folate metabolism crucial for parasite growth and reproduction.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for further pharmacological exploration .

Chemical Research

- Organic Synthesis : Utilized as a reagent in organic synthesis processes due to its unique reactivity profile. It participates in oxidation, reduction, and substitution reactions, forming various derivatives that can be utilized in further chemical applications.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Imidodicarbonimidic diamide derivatives |

| Reduction | Sodium borohydride | Reduced amine derivatives |

| Substitution | Alkyl halides + base | Substituted imidodicarbonimidic diamide compounds |

Biochemical Studies

- Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes involved in metabolic pathways. This application is crucial for understanding its potential therapeutic effects in metabolic disorders .

Case Study 1: Antimalarial Efficacy

In a study published by Onori and Majori (1989), Chlorproguanil was shown to be effective against malaria when administered orally compared to related compounds that required injection for comparable efficacy. This highlights the drug's favorable absorption characteristics and potential for widespread use in malaria-endemic regions .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of Chlorproguanil demonstrated moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized agar well diffusion methods to measure activity levels, confirming its potential as an antimicrobial agent .

作用機序

類似の化合物との比較

N-(1-メチルエチル)イミドジカルボンイミド酸ジアミドは、以下のような他の類似の化合物と比較することができます。

- N-(1-メチルプロピル)イミドジカルボンイミド酸ジアミド

- N-(1-メチルブチル)イミドジカルボンイミド酸ジアミド

これらの化合物は、類似の化学構造を共有していますが、アルキル置換基が異なり、反応性と用途が異なります。N-(1-メチルエチル)イミドジカルボンイミド酸ジアミドは、その特定のアルキル基によって独特であり、独特の化学的性質と反応性を示します。

類似化合物との比較

Table 1: Key Structural and Pharmacological Differences

Pharmacological and Clinical Differences

- Antimalarials vs. Antidiabetics: Chlorproguanil and Chloroguanide target malaria parasites via folate metabolism disruption, whereas Phenformin and Metformin modulate glucose metabolism in diabetes . The dichlorophenyl group in Chlorproguanil enhances parasitic selectivity compared to Chloroguanide’s monochlorophenyl substitution .

- Lipophilicity and Toxicity : Phenformin’s phenylethyl group confers higher lipophilicity (logP ~1.2) than Metformin (logP -1.43), contributing to its tissue penetration and associated lactic acidosis risk, leading to its withdrawal . Chlorproguanil’s logP of 2.862 suggests balanced absorption and target binding in malaria .

- Polymeric Derivatives: Polyaminopropyl biguanide (PAPB) is a polymer with broad antimicrobial applications, leveraging cationic interactions to disrupt biofilms .

生物活性

Imidodicarbonimidic diamide, commonly known as Chlorproguanil , is a compound recognized for its significant biological activity, particularly in the treatment of malaria. This article delves into its mechanisms of action, biological activities, and research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C11H15Cl2N5

- Molecular Weight : 288.176 g/mol

- CAS Registry Number : 6001-93-0

Chlorproguanil features a unique structure characterized by multiple imino groups and a chloro-substituted aromatic ring. This configuration is crucial for its biological activity, especially as an antimalarial agent.

Chlorproguanil primarily exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium species, the parasites responsible for malaria. By disrupting folate metabolism, which is essential for DNA synthesis and cell division in these parasites, Chlorproguanil effectively hampers their growth and proliferation.

Biological Activity

-

Antimalarial Activity :

- Chlorproguanil has been extensively studied for its efficacy against malaria. It is often used in combination therapies to enhance treatment outcomes.

- Research indicates that it is more potent than other antimalarial drugs such as proguanil and pyrimethamine.

-

Antimicrobial Properties :

- Beyond its antimalarial effects, Chlorproguanil also exhibits antimicrobial activity against various bacterial strains. This includes effectiveness against mycobacteria and other pathogens .

- The compound has shown promise in treating infections caused by Toxoplasma gondii and Pneumocystis organisms, particularly in immunocompromised patients .

- Potential Cancer Treatment :

Table 1: Comparative Efficacy of Chlorproguanil

| Compound Name | Activity Type | Key Features |

|---|---|---|

| Chlorproguanil | Antimalarial | Inhibits DHFR; used in combination therapies |

| Proguanil | Antimalarial | Less potent than Chlorproguanil |

| Pyrimethamine | Antimalarial | Commonly used; resistance observed |

| Metformin | Antidiabetic | Enhances insulin sensitivity |

Case Study: Efficacy Against Malaria

A study conducted on Aotus monkeys infected with Plasmodium falciparum demonstrated that Chlorproguanil administered orally showed comparable efficacy to traditional injectable antimalarials. The results indicated significant reductions in parasitemia levels after treatment, highlighting its potential as an effective oral therapy for malaria .

Clinical Trials

Clinical trials have explored the combination of Chlorproguanil with dapsone and artesunate, revealing improved treatment outcomes in malaria patients resistant to standard therapies. These findings underscore the importance of Chlorproguanil in contemporary malaria treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。